2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine
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Overview
Description
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and an imine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine typically involves the reaction of a suitable cyclopentanone derivative with aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is then stabilized by the presence of the phenyl group. Common reagents used in this synthesis include aniline, cyclopentanone, and a suitable acid or base catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as those described for laboratory synthesis. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylcyclopentanone: Lacks the imine group and phenyl ring, making it less reactive in certain types of reactions.
N-Phenylcyclopentan-1-imine: Lacks the four methyl groups, which can affect its steric and electronic properties.
Uniqueness
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine is unique due to the presence of both the imine group and the phenyl ring, along with the four methyl groups on the cyclopentane ring. This combination of structural features imparts distinct reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
89929-52-2 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-phenylcyclopentan-1-imine |
InChI |
InChI=1S/C15H21N/c1-14(2)10-11-15(3,4)13(14)16-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
DDGSGRHBBPHPFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=NC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
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